

Solubility of 2,2'-Methylenediphenol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B144329

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,2'-Methylenediphenol** in Organic Solvents

Introduction to 2,2'-Methylenediphenol

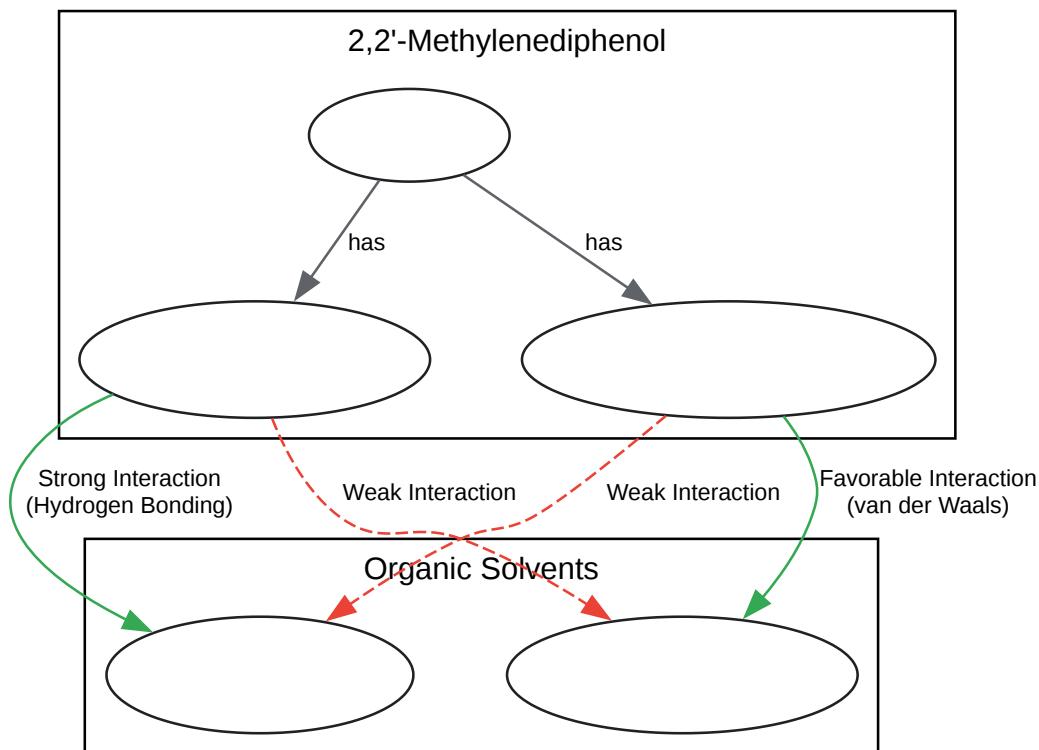
2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane or 2,2'-Bisphenol F, is an organic compound with the chemical formula $C_{13}H_{12}O_2$.^{[1][2]} It is a structural isomer of the more commonly known 4,4'-Bisphenol F and belongs to the large class of bisphenols. Its structure consists of two phenol rings connected by a methylene bridge at the ortho positions relative to the hydroxyl groups. This specific arrangement of functional groups dictates its chemical and physical properties, including its solubility in various media.

As a monomer, **2,2'-Methylenediphenol** is a valuable building block in polymer chemistry for the synthesis of high-performance materials such as epoxy resins and polycarbonates.^[1] Understanding its solubility in a range of organic solvents is of paramount importance for researchers and professionals in drug development, material science, and chemical synthesis. Proper solvent selection is critical for controlling reaction kinetics, purification processes like crystallization, and the formulation of final products. This guide provides a comprehensive overview of the solubility of **2,2'-Methylenediphenol**, blending theoretical principles with practical experimental guidance.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent

molecules. For **2,2'-Methylenediphenol**, the key structural features influencing its solubility are:


- Two Hydroxyl (-OH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors.[\[2\]](#)
- Two Phenyl Rings: These aromatic rings are nonpolar and can participate in π - π stacking and van der Waals interactions.
- Methylene Bridge (-CH₂-): This group is nonpolar and contributes to the overall nonpolar character of the molecule.

The interplay of these features means that **2,2'-Methylenediphenol** has a dual nature, with both polar and nonpolar regions. Its solubility in a given organic solvent will depend on the solvent's ability to favorably interact with one or both of these regions.

- Polar Solvents: Solvents like alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO) can form strong hydrogen bonds with the hydroxyl groups of **2,2'-Methylenediphenol**, leading to good solubility.
- Nonpolar Solvents: Solvents like hexane or toluene will primarily interact with the nonpolar phenyl rings and methylene bridge. The presence of the polar hydroxyl groups will likely limit solubility in highly nonpolar solvents.
- Intermediate Polarity Solvents: Solvents like chloroform or acetone can interact with both the polar and nonpolar parts of the molecule, often resulting in moderate to good solubility.

The following diagram illustrates the potential interactions between **2,2'-Methylenediphenol** and different types of solvents.

Intermolecular Interactions of 2,2'-Methylenediphenol

[Click to download full resolution via product page](#)

Caption: Interactions between **2,2'-Methylenediphenol** and solvents.

Qualitative Solubility Profile

While extensive quantitative solubility data for **2,2'-Methylenediphenol** is not readily available in the literature, several sources provide qualitative assessments. This information is summarized in the table below.

Solvent	Polarity	Solubility Description	Source(s)
Methanol	Polar	Slightly Soluble	[3][4][5]
Dimethyl Sulfoxide (DMSO)	Polar	Slightly Soluble	[1][3][4][5]
Chloroform	Nonpolar	Slightly Soluble	[1][3][4][5]

The term "slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents at room temperature. For applications requiring higher concentrations, heating the mixture or choosing a different solvent may be necessary.

Comparative Analysis with Related Bisphenols

To gain further insight into the potential solubility of **2,2'-Methylenediphenol**, it is useful to examine the solubility of its isomers and other related bisphenols.

- Bisphenol A (BPA): Extensive research has been conducted on the solubility of BPA in various organic solvents. It is readily soluble in alcohols, ketones (like acetone), and esters. [6][7][8] For example, the mole fraction solubility of BPA in methanol at 298.15 K is approximately 0.2.[8] Given the structural similarities, it is reasonable to expect **2,2'-Methylenediphenol** to exhibit a similar pattern of solubility, favoring polar protic and aprotic solvents.
- 4,4'-Methylenediphenol (Bisphenol F): This isomer is reported to be soluble in ethanol, ether, and chloroform, and slightly soluble in DMSO.[9] One source provides a quantitative value for 4,4'-Methylenediphenol in DMSO as 55 mg/mL.[10] This suggests that the position of the hydroxyl groups (ortho vs. para) can influence the extent of solubility.

The slightly lower solubility reported for the 2,2'-isomer compared to the 4,4'-isomer in some solvents might be due to intramolecular hydrogen bonding between the two ortho-hydroxyl groups, which can reduce their availability to form hydrogen bonds with solvent molecules.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.

Principle:

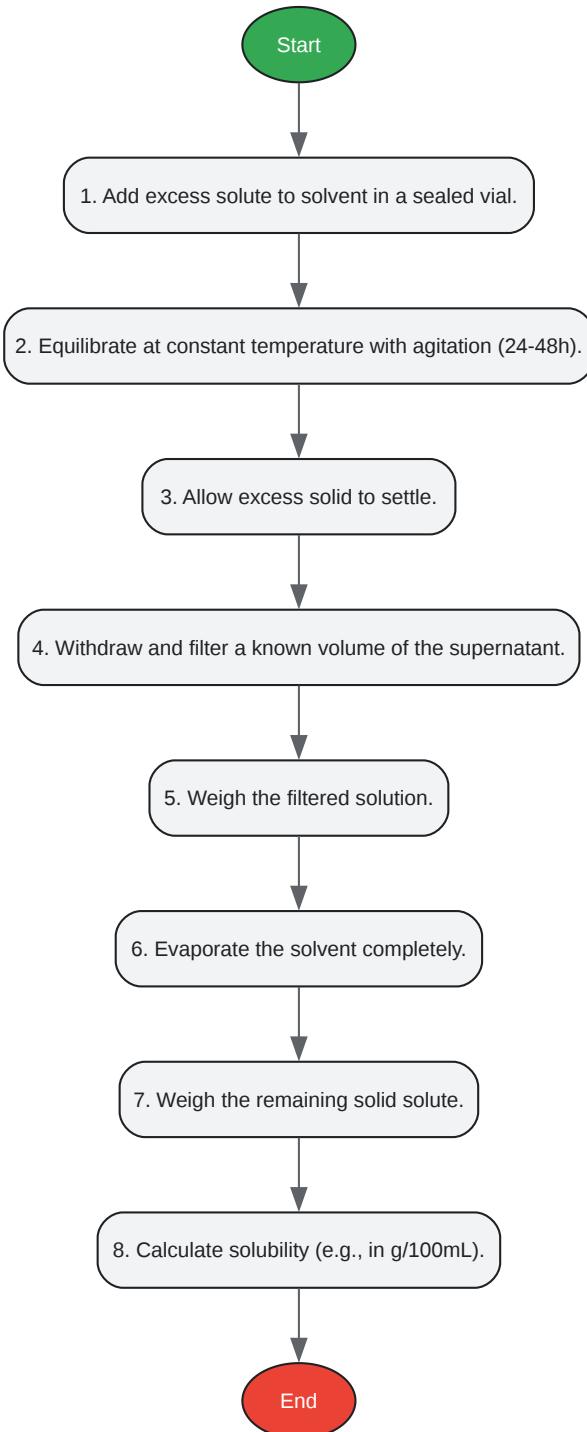
A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Materials and Equipment:

- **2,2'-Methylenediphenol** (analytical grade)
- Selected organic solvent (analytical grade)
- Temperature-controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Glass vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μ m PTFE)
- Oven or vacuum desiccator

Step-by-Step Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **2,2'-Methylenediphenol** to a glass vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure that the solution becomes saturated.
 - Seal the vial tightly to prevent solvent evaporation.


- Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

- Sample Withdrawal and Filtration:
 - After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
 - Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
 - Record the total mass of the vial containing the filtered saturated solution.
 - Place the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute (melting point of **2,2'-Methylenediphenol** is 113-118 °C[3][4][5][11]) until the solvent has completely evaporated. A vacuum desiccator can also be used for gentle drying.
 - Once the solvent is removed, cool the vial to room temperature in a desiccator and weigh it.
 - Repeat the drying and weighing process until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **2,2'-Methylenediphenol** by subtracting the initial mass of the empty vial from the final constant mass.
 - The solubility can be expressed in various units, such as g/100 mL or mol/L, using the initial volume of the sample and the molar mass of **2,2'-Methylenediphenol** (200.23 g/mol)

).[2][3]

The following diagram outlines the workflow for this experimental protocol.

Workflow for Gravimetric Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Safety and Handling

When working with **2,2'-Methylenediphenol** and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

- **2,2'-Methylenediphenol:** This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.^{[1][3]} Always handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[3]
- **Organic Solvents:** Many organic solvents are flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but is incompatible with strong oxidizing agents.^{[1][3][4][5]}

Conclusion

The solubility of **2,2'-Methylenediphenol** in organic solvents is a critical parameter for its application in research and industry. While quantitative data is sparse, a theoretical understanding of its molecular structure allows for reasoned predictions of its behavior. It is expected to be most soluble in moderately polar to polar organic solvents that can effectively interact with its phenolic hydroxyl groups. The provided qualitative data indicates slight solubility in methanol, DMSO, and chloroform. For precise solubility values, a straightforward gravimetric determination protocol has been outlined. By combining theoretical knowledge, comparative analysis with related compounds, and empirical measurement, researchers can confidently select the optimal solvent systems for their work with **2,2'-Methylenediphenol**.

References

- ChemBK. (2024, April 9). **2,2'-METHYLENEDIPHENOL**.
- ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.

- ResearchGate. (n.d.). Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water.
- ACS Publications. (2020, April 23). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. *Journal of Chemical & Engineering Data*.
- American Chemical Society. (2020, April 23). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.
- ResearchGate. (n.d.). The Solubility Behavior of Bisphenol A in the Presence of Surfactants.
- OECD Existing Chemicals Database. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1.
- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
- ALCOHALS, PHENOLS AND ETHERS. (n.d.).
- Khan Academy. (2010, September 20). Alcohols, ethers, epoxides, sulfides | Organic chemistry. YouTube.
- PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2,2'-METHYLENEDIPHENOL | 2467-02-9 [chemicalbook.com]
- 5. 2,2'-METHYLENEDIPHENOL CAS#: 2467-02-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4'-Methylenediphenol | TargetMol [targetmol.com]

- 11. Bis(2-hydroxyphenyl)methane 98 2467-02-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of 2,2'-Methylenediphenol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144329#solubility-of-2-2-methylenediphenol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com